molecular formula C12H10N2O B15161786 1-[(Furan-3-yl)methyl]-1H-benzimidazole CAS No. 652976-75-5

1-[(Furan-3-yl)methyl]-1H-benzimidazole

Katalognummer: B15161786
CAS-Nummer: 652976-75-5
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: XCPNOSQOUQOJHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Furan-3-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of both furan and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Furan-3-yl)methyl]-1H-benzimidazole typically involves the reaction of furan derivatives with benzimidazole precursors. One common method is the condensation of 3-furancarboxaldehyde with o-phenylenediamine under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Furan-3-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(Furan-3-yl)methyl]-1H-benzimidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(Furan-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exerting its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(Furan-2-yl)methyl]-1H-benzimidazole
  • 1-[(Thiophen-3-yl)methyl]-1H-benzimidazole
  • 1-[(Pyridin-3-yl)methyl]-1H-benzimidazole

Uniqueness

1-[(Furan-3-yl)methyl]-1H-benzimidazole is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

652976-75-5

Molekularformel

C12H10N2O

Molekulargewicht

198.22 g/mol

IUPAC-Name

1-(furan-3-ylmethyl)benzimidazole

InChI

InChI=1S/C12H10N2O/c1-2-4-12-11(3-1)13-9-14(12)7-10-5-6-15-8-10/h1-6,8-9H,7H2

InChI-Schlüssel

XCPNOSQOUQOJHX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2CC3=COC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.